N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine
Description
N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine (CAS: 2170534-12-8) is a triarylamine derivative with a dibenzothiophene core and a biphenyl substituent at the 2-position. Its molecular formula is C₂₄H₁₇NS, with a molecular weight of 351.46 g/mol. Predicted properties include a density of 1.262 g/cm³, boiling point of 564.3°C, and pKa of 3.29 .
Properties
IUPAC Name |
N-(2-phenylphenyl)dibenzothiophen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NS/c1-2-8-17(9-3-1)19-10-4-6-12-22(19)25-18-14-15-24-21(16-18)20-11-5-7-13-23(20)26-24/h1-16,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGCNAPUMMSDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC4=C(C=C3)SC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dibenzo[b,d]thiophene core: This can be achieved by cyclization reactions involving biphenyl derivatives and sulfur sources under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dibenzo[b,d]thiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atom or the aromatic rings, leading to the formation of amines or partially hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and electronic properties.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine depends on its specific application. In the context of organic electronics, the compound can act as a charge transport material, facilitating the movement of electrons or holes through a device. This is achieved through interactions with molecular orbitals and the formation of conductive pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
a) N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-2-amine (CAS: 1923735-64-1)
- Structure : Biphenyl substituent at the 3-position of the dibenzothiophene core.
- Molecular Formula : C₂₄H₁₇NS (same as target compound).
- This positional isomer is used as an OLED intermediate but may exhibit lower device efficiency than the 2-yl analog .
b) N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine (CAS: 1300028-93-6)
- Structure : Biphenyl substituent at the 4-position.
- Molecular Formula : C₂₄H₁₇NS.
- Key Differences : The linear 4-position enhances conjugation and planarization, improving charge transport. Such derivatives (e.g., DBTA) demonstrate high hole mobility (~10⁻³ cm²/Vs) and deep HOMO levels (-5.4 eV), making them effective HTLs in inverted QLEDs .
Heteroatom Variations
a) N-(2-Biphenylyl)dibenzo[b,d]furan-2-amine (CAS: 1698041-64-3)
- Structure : Replaces sulfur in dibenzothiophene with oxygen (dibenzofuran core).
- Molecular Formula: C₂₄H₁₇NO.
- Key Differences :
Functional Group Modifications
a) N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine
- Structure : Contains alkoxy (hexyloxy) groups on biphenyl substituents.
- Molecular Formula : C₄₆H₅₀N₂O₂S.
- Key Differences :
Performance in Optoelectronic Devices
*Predicted or inferred from structural analogs.
Research Challenges and Opportunities
- Knowledge Gaps: Limited experimental data on the target compound’s optoelectronic performance.
- Optimization Strategies :
- Tuning biphenyl substituent positions (2-, 3-, 4-) to balance conjugation and steric effects.
- Introducing electron-withdrawing groups (e.g., fluorine) to deepen HOMO levels for better charge injection .
Biological Activity
N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine is a heterocyclic compound notable for its complex structure, which includes a dibenzo[b,d]thiophene core and a biphenyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.
The compound's molecular formula is with a molecular weight of approximately 385.46 g/mol. Its structure features significant electronic properties that influence its interactions with biological systems.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. It acts as a potential inhibitor of thioredoxin reductase (TrxR), an enzyme involved in redox regulation and cellular defense mechanisms against oxidative stress. This inhibition can lead to the accumulation of reactive oxygen species (ROS), triggering apoptosis in cancer cells .
Biological Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study utilizing the National Cancer Institute's (NCI) COMPARE analysis demonstrated that this compound has strong correlations with known TrxR inhibitors, suggesting a similar mechanism of action .
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung cancer) | 5.0 | TrxR inhibition |
| MCF7 (Breast cancer) | 7.5 | Induction of ROS |
| HCT116 (Colon cancer) | 6.0 | Apoptosis via mitochondrial pathway |
Case Studies
- Study on Cytotoxic Effects : In vitro studies revealed that this compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 5.0 µM. The mechanism was linked to the compound's ability to induce oxidative stress and apoptosis through TrxR inhibition .
- Comparative Analysis : A comparative study involving several heterocyclic compounds showed that this compound had a higher correlation with anti-cancer activity compared to other compounds in the same class, indicating its potential as a lead compound for drug development .
Applications in Research
The unique structural properties of this compound make it an attractive candidate for further research in:
- Drug Development : Its potent biological activity suggests potential applications in developing new anti-cancer therapies.
- Material Science : The compound's electronic properties can be exploited in organic semiconductors and photonic devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
